![molecular formula C24H27N3O5 B11502867 3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11502867.png)
3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Pyrrole-3-Carboxylic Acid Derivatives: These compounds are structurally related and have been studied for their bioactive properties.
Pyrimidine Scaffolds: Pyrimidine derivatives share some structural similarities and are known for their therapeutic potential.
Uniqueness
3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its broad range of biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H27N3O5/c1-4-26(5-2)15-11-12-16(17(28)13-15)20-18-19(24(3,25-20)23(31)32)22(30)27(21(18)29)14-9-7-6-8-10-14/h6-13,18-20,25,28H,4-5H2,1-3H3,(H,31,32) |
InChI Key |
RURLWTDKIHDVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(N2)(C)C(=O)O)O |
Origin of Product |
United States |
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